3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a benzenesulfonamide core, substituted with chloro and fluoro groups, and an imidazole ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Imidazole Intermediate: The synthesis begins with the preparation of the imidazole ring. This can be achieved through the condensation of 1-methylimidazole with thiophene-2-carboxaldehyde under acidic conditions.
Ethylation: The imidazole intermediate is then alkylated using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The ethylated imidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the imidazole ring or the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure but with different positions of chloro and fluoro groups.
3-chloro-4-fluoro-N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of chloro and fluoro substituents, along with the thiophene-imidazole moiety, gives 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2S2/c1-21-10-14(15-3-2-8-24-15)20-16(21)6-7-19-25(22,23)11-4-5-13(18)12(17)9-11/h2-5,8-10,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODGAPFJHBERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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